molecular formula C17H24N2O B7843995 2,8-Diazaspiro[5.5]undecan-2-yl(p-tolyl)methanone

2,8-Diazaspiro[5.5]undecan-2-yl(p-tolyl)methanone

Cat. No.: B7843995
M. Wt: 272.4 g/mol
InChI Key: WNNFOPPMQLZHES-UHFFFAOYSA-N
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Description

2,8-Diazaspiro[5.5]undecan-2-yl(p-tolyl)methanone is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and various applications. This compound is part of the spirocyclic class of molecules, which are known for their unique three-dimensional structures and potential in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Diazaspiro[5.5]undecan-2-yl(p-tolyl)methanone typically involves the formation of the spirocyclic core followed by the introduction of the p-tolyl group. One common synthetic route includes the cyclization of a suitable diamine precursor with a ketone or aldehyde under acidic or basic conditions to form the spirocyclic core. The p-tolyl group is then introduced via a Friedel-Crafts acylation reaction using p-toluoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for the cyclization step and the development of more efficient catalysts for the Friedel-Crafts acylation.

Chemical Reactions Analysis

Types of Reactions

2,8-Diazaspiro[5.5]undecan-2-yl(p-tolyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the p-tolyl group or the spirocyclic core using reagents such as alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or amines in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Alkylated or aminated derivatives.

Scientific Research Applications

2,8-Diazaspiro[5.5]undecan-2-yl(p-tolyl)methanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of new materials with unique properties due to its spirocyclic structure.

Mechanism of Action

The mechanism of action of 2,8-Diazaspiro[5.5]undecan-2-yl(p-tolyl)methanone involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 1,4,9-Triazaspiro[5.5]undecan-2-one
  • 9-(6-(Dimethylamino)pyrimidin-4-yl)-4-(4-((4,4-dimethylpiperidin-1-yl)methyl)phenyl)-1,4,9-triazaspiro[5.5]undecan-2-one

Uniqueness

2,8-Diazaspiro[55]undecan-2-yl(p-tolyl)methanone is unique due to its specific spirocyclic structure and the presence of the p-tolyl group, which can confer distinct biological activity and chemical reactivity compared to other similar compounds

Properties

IUPAC Name

2,8-diazaspiro[5.5]undecan-2-yl-(4-methylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c1-14-4-6-15(7-5-14)16(20)19-11-3-9-17(13-19)8-2-10-18-12-17/h4-7,18H,2-3,8-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNNFOPPMQLZHES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCCC3(C2)CCCNC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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